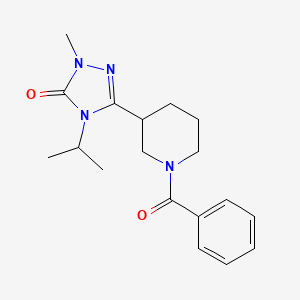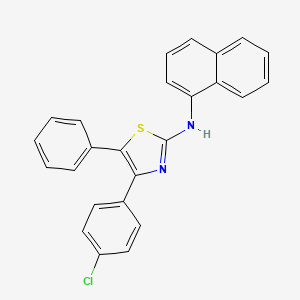
4-(4-chlorophenyl)-N-(naphthalen-1-yl)-5-phenyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]-N-(1-NAPHTHYL)AMINE is a complex organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]-N-(1-NAPHTHYL)AMINE typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring. Industrial production methods may involve optimizing these conditions to increase yield and purity, potentially using catalysts or alternative solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
N-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]-N-(1-NAPHTHYL)AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring or other functional groups.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]-N-(1-NAPHTHYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]-N-(1-NAPHTHYL)AMINE involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation .
Comparison with Similar Compounds
N-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]-N-(1-NAPHTHYL)AMINE can be compared with other thiazole derivatives such as:
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: This compound also exhibits antimicrobial and antiproliferative properties but differs in its substitution pattern and specific biological activities.
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: Another thiazole derivative with antiviral activity, highlighting the versatility of thiazole compounds in medicinal chemistry.
These comparisons highlight the unique structural features and biological activities of N-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]-N-(1-NAPHTHYL)AMINE, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H17ClN2S |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-naphthalen-1-yl-5-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C25H17ClN2S/c26-20-15-13-18(14-16-20)23-24(19-8-2-1-3-9-19)29-25(28-23)27-22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,27,28) |
InChI Key |
KOTSFXOHOOZJME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)NC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Ethoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11113011.png)
![Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11113019.png)
![3-{[(2,4-dimethylphenyl)amino]methyl}-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11113026.png)
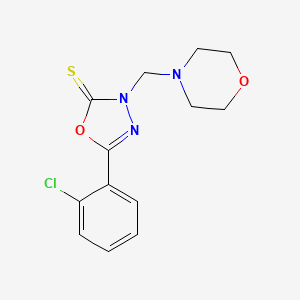
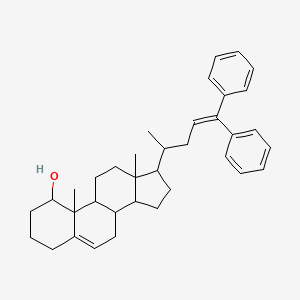
![N-[3-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-2-fluorobenzamide](/img/structure/B11113042.png)
![2-{[(3-methylphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11113049.png)
![N'-[(E)-(3,5-diiodo-2-methoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11113058.png)
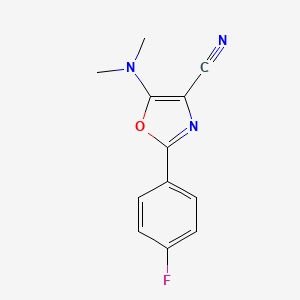
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B11113073.png)
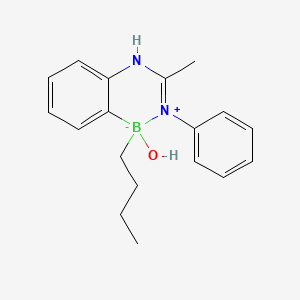
![1-(3-Nitro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)acetone](/img/structure/B11113097.png)
![3-Nitro-N'-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11113105.png)
